Cas no 5453-85-0 (Ethyl cyclopentanecarboxylate)

Ethyl cyclopentanecarboxylate Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxylicacid, ethyl ester
- ethyl cyclopentanecarboxylate
- AC1L2XMI
- AC1Q64KA
- AR-1I9699
- CTK5A1523
- Cyclopentancarbonsaeure-aethylester
- cyclopentyl-2-carboxylic acid ethyl ester
- EINECS 226-699-4
- ethyl 1-cyclopentanecarboxylate
- ethyl cyclopentane-2-carboxylate
- Ethyl cyclopentyl methanoate
- NSC18903
- SureCN18367
- ethylcyclopentanecarboxylate
- ethyl cyclopentane carboxylate
- NS00033118
- AKOS008948070
- Cyclopentanecarboxylic acid, ethyl ester
- CARBETHOXYCYCLOPENTANE
- 2KB7W3C29Q
- E85330
- UNII-2KB7W3C29Q
- NSC-18903
- FT-0726836
- CS-0235375
- NSC 18903
- DTXSID60202942
- 5453-85-0
- ethyl cyclopentylcarboxylate
- cyclopentanecarboxylic acid ethyl ester
- Z53835896
- AS-83002
- SCHEMBL18367
- EN300-155928
- DTXCID90125433
- DB-013369
- MFCD00049160
- Ethyl cyclopentanecarboxylate
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- MDL: MFCD00049160
- Inchi: InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3
- InChI Key: UWSJCCUODNDXOT-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1CCCC1
Computed Properties
- Exact Mass: 142.09942
- Monoisotopic Mass: 142.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 2
Experimental Properties
- Density: 0.995
- Boiling Point: 178.1°C at 760 mmHg
- Flash Point: 56.4°C
- Refractive Index: 1.453
- PSA: 26.3
Ethyl cyclopentanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 099780-25g |
Ethyl cyclopentanecarboxylate |
5453-85-0 | 99% | 25g |
$365.00 | 2024-07-19 | |
Enamine | EN300-155928-0.25g |
ethyl cyclopentanecarboxylate |
5453-85-0 | 95% | 0.25g |
$29.0 | 2023-06-05 | |
Enamine | EN300-155928-0.1g |
ethyl cyclopentanecarboxylate |
5453-85-0 | 95% | 0.1g |
$21.0 | 2023-06-05 | |
TRC | E939460-10mg |
Ethyl cyclopentanecarboxylate |
5453-85-0 | 10mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1239194-25g |
ethyl cyclopentanecarboxylate |
5453-85-0 | 98% | 25g |
$90 | 2024-06-06 | |
Aaron | AR00DLG9-250mg |
ethyl cyclopentanecarboxylate |
5453-85-0 | 98% | 250mg |
$7.00 | 2023-12-13 | |
Aaron | AR00DLG9-5g |
ethyl cyclopentanecarboxylate |
5453-85-0 | 98% | 5g |
$15.00 | 2023-12-13 | |
Aaron | AR00DLG9-10g |
ethyl cyclopentanecarboxylate |
5453-85-0 | 98% | 10g |
$26.00 | 2023-12-13 | |
Enamine | EN300-155928-100mg |
ethyl cyclopentanecarboxylate |
5453-85-0 | 95.0% | 100mg |
$21.0 | 2023-09-25 | |
Enamine | EN300-155928-500mg |
ethyl cyclopentanecarboxylate |
5453-85-0 | 95.0% | 500mg |
$46.0 | 2023-09-25 |
Ethyl cyclopentanecarboxylate Related Literature
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1. The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acidBrian Capon,Michael I. Page J. Chem. Soc. B 1971 741
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Youssef Nassar,Olivier Piva Org. Biomol. Chem. 2021 19 9251
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C. W. Bird,R. C. Cookson,J. Hudec,R. O. Williams J. Chem. Soc. 1963 410
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5. Inductive constants for the cyclohexenyl, cyclohexenylmethyl, cyclopentenyl, and cyclopentenylmethyl groupsGordana S. Nikoli?,Mirjana T. Sokolov,Milan D. Mu?katirovi? J. Chem. Soc. Perkin Trans. 2 1979 23
Additional information on Ethyl cyclopentanecarboxylate
Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Ethyl cyclopentanecarboxylate, a compound with the chemical formula C8H14O2 and the CAS number 5453-85-0, is a significant intermediate in the field of organic chemistry and pharmaceutical research. This ester derivative of cyclopentanecarboxylic acid has garnered considerable attention due to its structural versatility and its role in synthesizing various bioactive molecules. The compound's cycloalkane backbone, combined with the ester functional group, makes it a valuable building block for the development of new drugs and specialty chemicals.
The synthesis of ethyl cyclopentanecarboxylate typically involves the reaction of cyclopentanone with ethanol under acidic conditions, often catalyzed by sulfuric acid or other strong acids. This reaction follows a straightforward Fischer esterification mechanism, highlighting the compound's synthetic accessibility. The ease with which ethyl cyclopentanecarboxylate can be prepared has made it a popular choice in both academic laboratories and industrial settings where cost-effective and scalable synthetic routes are desired.
In recent years, ethyl cyclopentanecarboxylate has found applications in the development of novel pharmaceuticals. Its structural motif is frequently incorporated into more complex molecules due to its ability to serve as a precursor for various pharmacophores. For instance, derivatives of ethyl cyclopentanecarboxylate have been explored as potential inhibitors of enzymes involved in inflammatory pathways. These studies have leveraged the compound's ability to modulate biological processes by interacting with specific targets within cellular machinery.
One particularly intriguing area of research involves the use of ethyl cyclopentanecarboxylate in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and natural products, and their structural diversity often correlates with biological activity. By functionalizing the cyclohexane ring or introducing additional substituents, researchers can generate a wide array of derivatives with tailored properties. Recent studies have demonstrated that ethyl cyclopentanecarboxylate can serve as a precursor for fused heterocycles, such as pyrrolidines and piperidines, which are known for their pharmacological significance.
The compound's utility extends beyond pharmaceutical applications; it is also employed in materials science and agrochemical research. For example, ethyl cyclopentanecarboxylate has been used to synthesize polymers with specific thermal and mechanical properties. These polymers find use in coatings, adhesives, and other industrial applications where precise material characteristics are required. Additionally, derivatives of this compound have been investigated as potential intermediates in the production of agrochemicals, including herbicides and fungicides, which are crucial for modern agricultural practices.
The growing interest in sustainable chemistry has also influenced the use of ethyl cyclopentanecarboxylate. Researchers are increasingly exploring green chemistry principles to develop more environmentally friendly synthetic routes. One such approach involves using biocatalysts or renewable feedstocks to produce this compound. These efforts not only reduce the environmental impact of chemical synthesis but also align with global initiatives to promote sustainable industrial practices.
In conclusion, ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its structural versatility and synthetic accessibility make it an indispensable intermediate in modern chemical research. As advancements continue to be made in drug discovery and sustainable chemistry, the importance of ethyl cyclopentanecarboxylate is likely to grow even further, solidifying its role as a cornerstone in organic synthesis and industrial applications.
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